![molecular formula C12H4ClF6NO2 B6346223 3-[3,5-Bis(trifluoromethyl)phenyl]-5-chloro-1,2-oxazole-4-carbaldehyde CAS No. 1354919-16-6](/img/structure/B6346223.png)

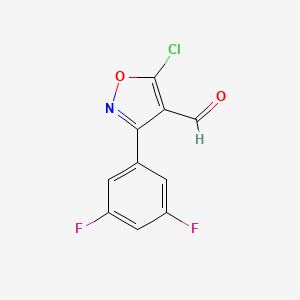

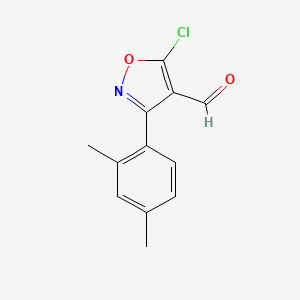

3-[3,5-Bis(trifluoromethyl)phenyl]-5-chloro-1,2-oxazole-4-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

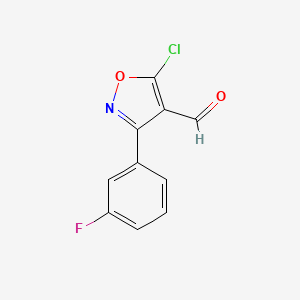

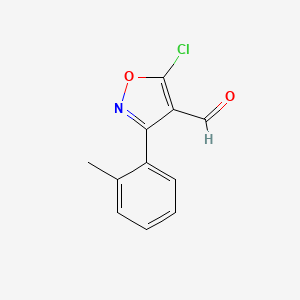

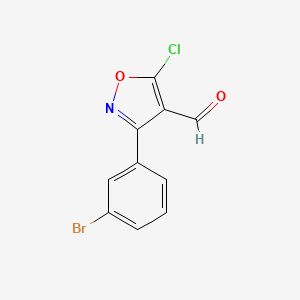

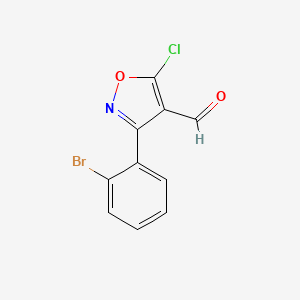

The compound seems to be a derivative of 3,5-Bis(trifluoromethyl)phenyl . Trifluoromethyl groups are often used in medicinal chemistry due to their ability to enhance the metabolic stability and bioavailability of drug molecules .

Synthesis Analysis

While specific synthesis information for the requested compound is not available, similar compounds such as 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives have been synthesized by the reaction of 3′,5′-bis(trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid to form the hydrazone intermediate .科学的研究の応用

Chemical Derivatization

3-[3,5-Bis(trifluoromethyl)phenyl]-5-chloro-1,2-oxazole-4-carbaldehyde: is employed for chemical derivatization of amino-functionalized model surfaces. Researchers use it to modify surfaces, enhancing their properties or enabling specific interactions with other molecules. This application is crucial in surface science and biochemistry studies .

Zwitterionic Salt Synthesis

The compound plays a role in synthesizing arylaminothiocarbonylpyridinium zwitterionic salts. These salts exhibit unique properties due to their dual charge distribution, making them useful in various chemical processes. The exothermic reaction with 4-pyrrolidinopyridine facilitates this synthesis .

H-Bond Catalysts

The 3,5-bis(trifluoromethyl)phenyl motif within this compound is widely used in H-bond catalysts. These catalysts facilitate enantioselective reactions by leveraging hydrogen bonding interactions. Their applications span asymmetric synthesis and medicinal chemistry .

Activation of Nucleophiles

Merging hydrogen bonding and phase-transfer catalysis, researchers activate common anionic nucleophiles using this compound. This innovative approach expands the scope of nucleophilic reactions, providing a versatile tool for synthetic chemists .

Synthesis of Chiral Compounds

The compound participates in the synthesis of chiral molecules. Researchers have used it to create (S)-3-hydroxymethyl-2-methoxymethoxy-2′-(3-(3,5-bis(trifluoromethyl)phenyl)uryl-benzyl)-1,10-binaphthalene and 1-[3,5-bis(trifluoromethyl)phenyl]-3-(2-pyridyl)thiourea .

特性

IUPAC Name |

3-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-1,2-oxazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4ClF6NO2/c13-10-8(4-21)9(20-22-10)5-1-6(11(14,15)16)3-7(2-5)12(17,18)19/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIMUONSFXJXJHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NOC(=C2C=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4ClF6NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3,5-Bis(trifluoromethyl)phenyl]-5-chloro-1,2-oxazole-4-carbaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde](/img/structure/B6346165.png)

![5-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde](/img/structure/B6346190.png)